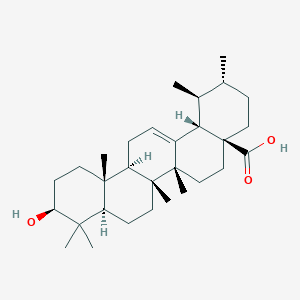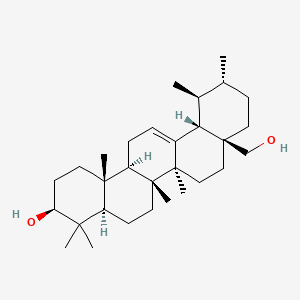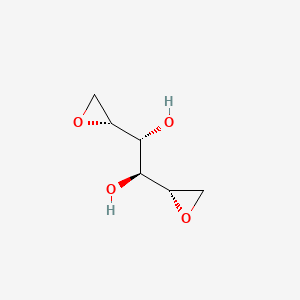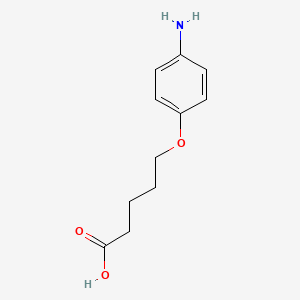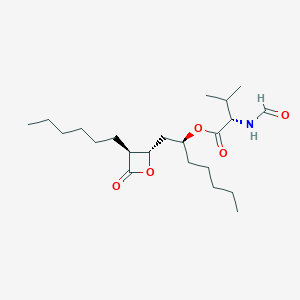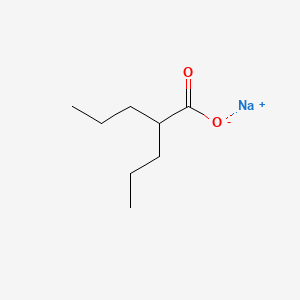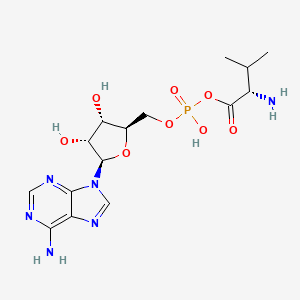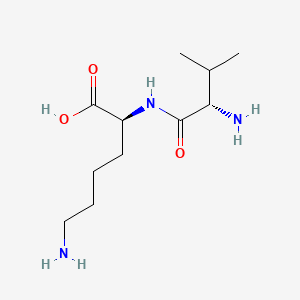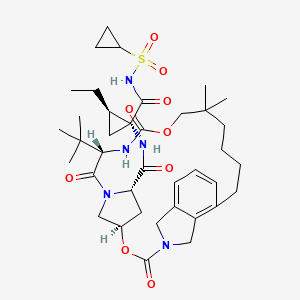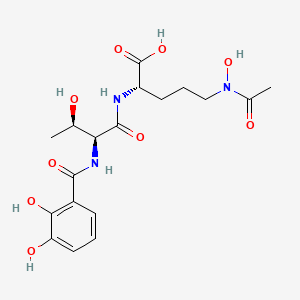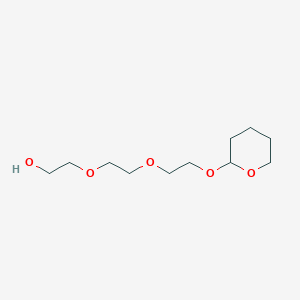
Thp-peg4
Overview
Description
THP-PEG4 is a polyethylene glycol (PEG) linker . It has a chemical formula of C11H22O5 and a molecular weight of 234.29 . It is often used in the synthesis of PROTAC linkers .
Synthesis Analysis
The synthesis of THP-PEG4 involves the encapsulation of THP-1 cells in a PEG hydrogel via thiol-ene photocrosslinking . This process can use either a non-degradable or proteolytically degradable peptide crosslinker .
Molecular Structure Analysis
The molecular structure of THP-PEG4 is represented by the chemical formula C11H22O5 . The InChI representation is InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCOC(C1)OCCOCCOCCO .
Chemical Reactions Analysis
The reactions involving THP-PEG4 have been monitored using 1H-NMR spectroscopy . The reactions proceed in a step-wise manner, first producing monothiols .
Physical And Chemical Properties Analysis
THP-PEG4 has a molecular weight of 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 234.14672380 g/mol .
Scientific Research Applications
Antitumor Agent Design
Specific Scientific Field
Medicinal Chemistry, Oncology
Summary of the Application
Thp-peg4 is used in the design and optimization of biotin-PEG-naphthalimide derivatives as antitumor agents . These compounds have dual targeting of ferroptosis and DNA .
Methods of Application or Experimental Procedures
The compounds were designed and optimized using docking simulation . The best candidate among the designed compounds was synthesized and evaluated as a novel antitumor agent . Various assays were used to reveal that the compound could induce DNA damage, affect DNA synthesis, and cause cell cycle arrest in the S phase in MGC-803 cells . It could also induce lipid peroxidation and thus lead to ferroptosis in MGC-803 cells .
Results or Outcomes
The MTT assay and MGC-803 and U251 xenograft models identified the best candidate as a good antitumor agent with potent efficacy and safety profiles, compared with amonafide and temozolomide . The compound mainly exerted antitumor effects through dual targeting of ferroptosis and DNA .
Protein Labeling
Specific Scientific Field
Protein Analysis, Biochemistry
Summary of the Application
Thp-peg4 is used in the form of NHS-PEG4-Biotin for simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules .
Methods of Application or Experimental Procedures
The NHS group of NHS-PEG4-Biotin reacts specifically and efficiently with primary amines, such as the side-chain of lysines (K) or the amino-termini of polypeptides, to form stable amide bonds . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .
Results or Outcomes
The pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . The PEG spacer arm also gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .
PEGylation of Proteins
Summary of the Application
Thp-peg4 is used in the form of NHS-PEG4-Biotin for the PEGylation of proteins . PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .
Results or Outcomes
The PEGylation process can increase the molecular mass of the protein, reducing renal clearance and therefore prolonging the half-life of the protein . It can also increase protein stability and improve the solubility and safety profile of the drug .
Dendritic Cell Maturation
Specific Scientific Field
Immunology, Cell Biology
Summary of the Application
Thp-peg4 is used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources.
Building Blocks for Biochemical Reagents
Specific Scientific Field
Biochemistry, Molecular Biology
Summary of the Application
Thp-peg4 is used in the form of THP-PEG4-Pyrrolidine (N-Me)-CH2OH as a building block for biochemical reagents . These reagents are used for various scientific research purposes .
Results or Outcomes
Membrane Modification
Specific Scientific Field
Material Science, Environmental Engineering
Summary of the Application
Thp-peg4 is used in the form of polyethylene glycol (PEG) to modify the polysulfone (PSU) supported fabric-reinforced thin film composite (TFC) membrane for forward osmosis (FO) .
Safety And Hazards
Future Directions
THP-PEG4 has been used in research involving the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . The evidence collected indicated that the proteolytically degradable PEG hydrogel matrix promoted DC differentiation and maturation . This suggests that PEG hydrogel-based DC culture might be a useful tool for potential DC-based immunotherapies .
properties
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUREHZQPDYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547040 | |
| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thp-peg4 | |
CAS RN |
60221-37-6 | |
| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



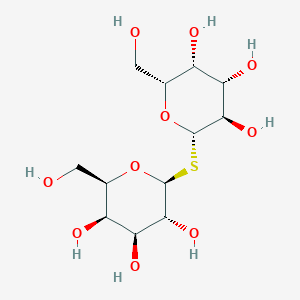
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
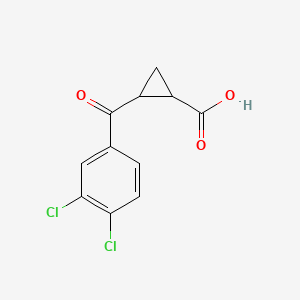
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
